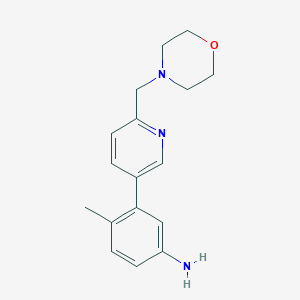
Ethyl 1-(2-cyanoethyl)indazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(2-cyanoethyl)indazole-5-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of an ethyl ester group at the 5-position and a cyanoethyl group at the 1-position of the indazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(2-cyanoethyl)indazole-5-carboxylate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized via cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of the Cyanoethyl Group: The cyanoethyl group can be introduced through nucleophilic substitution reactions using cyanoethyl halides.
Esterification: The carboxylic acid group at the 5-position can be esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation Products: Oxidized indazole derivatives.
Reduction Products: Aminoethyl indazole derivatives.
Substitution Products: Various substituted indazole derivatives depending on the nucleophile used.
科学研究应用
Ethyl 1-(2-cyanoethyl)indazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound can be used as a building block in the synthesis of advanced materials, including polymers and organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound’s derivatives are used in the production of dyes, pigments, and agrochemicals.
作用机制
The mechanism of action of Ethyl 1-(2-cyanoethyl)indazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyanoethyl group can act as a bioisostere, mimicking the behavior of other functional groups in biological systems. The indazole ring can engage in π-π stacking interactions and hydrogen bonding, facilitating binding to target proteins and influencing their activity.
相似化合物的比较
Ethyl 1H-indazole-5-carboxylate: Lacks the cyanoethyl group, resulting in different chemical reactivity and biological activity.
1-(2-Cyanoethyl)-1H-indazole-5-carboxylic acid: Contains a carboxylic acid group instead of an ethyl ester, affecting its solubility and reactivity.
1-(2-Cyanoethyl)-1H-indazole-3-carboxylate: The position of the ester group is different, leading to variations in its chemical and biological properties.
Uniqueness: Ethyl 1-(2-cyanoethyl)indazole-5-carboxylate is unique due to the combination of the cyanoethyl and ethyl ester groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry.
属性
分子式 |
C13H13N3O2 |
|---|---|
分子量 |
243.26 g/mol |
IUPAC 名称 |
ethyl 1-(2-cyanoethyl)indazole-5-carboxylate |
InChI |
InChI=1S/C13H13N3O2/c1-2-18-13(17)10-4-5-12-11(8-10)9-15-16(12)7-3-6-14/h4-5,8-9H,2-3,7H2,1H3 |
InChI 键 |
STLCCOUHPUXGDU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(N=C2)CCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



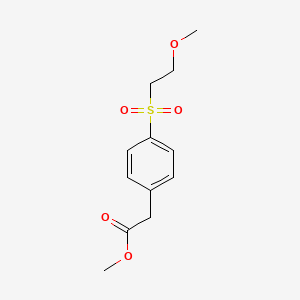
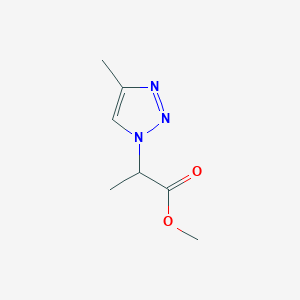
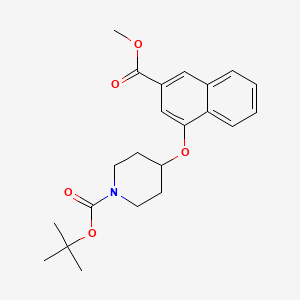
![6-[4-(Hydroxymethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B13875322.png)
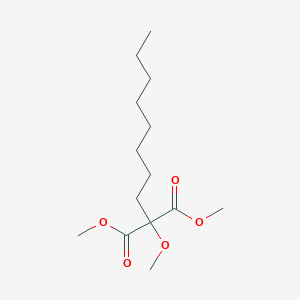

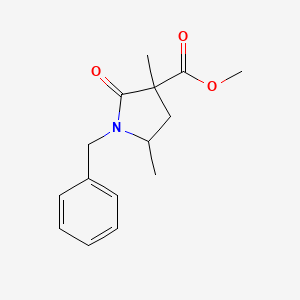
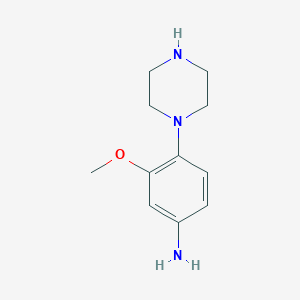
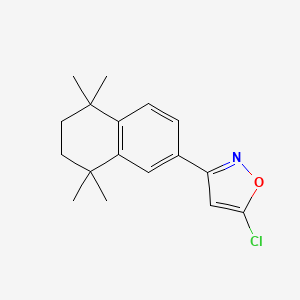
![[1-[3-(4-Aminophenoxy)propyl]piperidin-4-yl]methanol](/img/structure/B13875357.png)
![Methyl 2-[(5-chloropyridine-2-carbonyl)amino]-4-methylbenzoate](/img/structure/B13875358.png)
